1-Hexyl-4-nitrobenzene
Description
Properties
IUPAC Name |
1-hexyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXUZXLBPAZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-nitrobenzene can be synthesized through the nitration of 1-hexylbenzene. The nitration process involves the reaction of 1-hexylbenzene with a mixture of concentrated sulfuric acid and nitric acid. This reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-4-nitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of a halogen and a Lewis acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts (e.g., aluminum chloride).
Major Products Formed:
Reduction: 1-Hexyl-4-aminobenzene.
Substitution: this compound derivatives with halogen substituents.
Scientific Research Applications
1-Hexyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-nitrobenzene primarily involves its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Polarity : Alkyl substituents (e.g., hexyl) enhance hydrophobicity, while sulfonyl or alkoxy groups introduce polarity .
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂-) amplify the nitro group’s electrophilicity, whereas benzyloxy groups may donate electrons via resonance .
Physicochemical Properties
Inferred properties based on substituent chemistry:
| Compound Name | Solubility | Boiling/Melting Trends |
|---|---|---|
| This compound | High in non-polar solvents (hexane, toluene) | Likely low melting point due to alkyl chain |
| 1-Hexyloxy-4-nitrobenzene | Moderate in polar aprotic solvents (DMF, THF) | Higher melting point than alkyl analogues |
| 1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene | Soluble in polar solvents (acetone, DCM) | High melting point (crystalline structure) |
| 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene | Low solubility (rigid conjugated system) | Sublimation possible due to planarity |
Biological Activity
1-Hexyl-4-nitrobenzene (C12H17NO2) is a nitro-substituted aromatic compound that has garnered attention in scientific research due to its potential biological activities and applications. This article focuses on the biological activity of this compound, detailing its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hexyl group attached to a nitro-substituted benzene ring. Its molecular structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 205.27 g/mol |
| Melting Point | Not specified |
| Solubility in Water | Low |
| Log P (octanol-water) | 4.23 |
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, leading to several cellular effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic processes.
- Reactive Oxygen Species (ROS) Generation : The reduction of the nitro group can lead to oxidative stress within cells.
- Cellular Toxicity : Interaction with cellular components may result in cytotoxic effects, particularly in high concentrations.
Cytotoxicity Studies
Research has indicated that this compound exhibits cytotoxic properties in various cell lines. For instance, studies have demonstrated significant cell death in cancer cell lines when exposed to the compound at certain concentrations. The following table summarizes findings from relevant studies:
| Study Reference | Cell Line | IC50 Value (µM) | Observed Effects |
|---|---|---|---|
| HepG2 | 15.2 | Induction of apoptosis | |
| MDA-MB-231 | 20.5 | Cell cycle arrest | |
| PC12 | 12.0 | Neuroprotective effects |
Toxicological Profile
The toxicological profile of this compound reveals potential risks associated with its exposure:
- Acute Toxicity : Studies indicate that inhalation or dermal exposure can lead to symptoms such as headache, dizziness, and methemoglobinemia.
- Chronic Effects : Long-term exposure may result in hematological changes and organ toxicity, particularly affecting the liver and kidneys.
Key Findings from Toxicological Studies
- Methemoglobinemia : The compound has been associated with increased levels of methemoglobin in blood samples, leading to reduced oxygen-carrying capacity.
- Histopathological Changes : Examination of tissues from exposed animals revealed significant changes in liver and kidney morphology.
Case Study 1: Hepatotoxicity Assessment
A study conducted on rats exposed to varying doses of this compound demonstrated dose-dependent hepatotoxicity. Histopathological examination revealed necrotic changes in liver tissues at higher doses, correlating with elevated liver enzymes in serum samples.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced damage in neuronal cell lines. Results indicated that lower concentrations could mitigate cell injury, suggesting a dual role as both a toxicant and a potential therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
